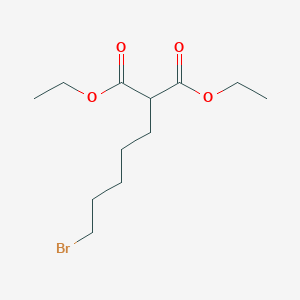

(5-Bromopentyl)malonic Acid Diethyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-(5-bromopentyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BrO4/c1-3-16-11(14)10(12(15)17-4-2)8-6-5-7-9-13/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCAZGWJCVMTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCCBr)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402863 | |

| Record name | Diethyl (5-bromopentyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1906-95-2 | |

| Record name | Diethyl (5-bromopentyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromopentyl)malonic acid diethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Bromopentyl)malonic acid diethyl ester, a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures and in the development of pharmaceutical intermediates. This document details its chemical structure, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Core Chemical Information

This compound, also known as diethyl 2-(5-bromopentyl)propanedioate, is a diester derivative of malonic acid. The presence of a terminal bromine atom on the pentyl chain and the reactive alpha-proton of the malonate group makes it a versatile bifunctional building block.

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁BrO₄ | [1] |

| Molecular Weight | 309.20 g/mol | [1] |

| CAS Number | 1906-95-2 | |

| Appearance | Colorless to pale yellow liquid | |

| IUPAC Name | diethyl 2-(5-bromopentyl)propanedioate | |

| Synonyms | Diethyl (5-bromopentyl)malonate, this compound | |

| ¹H NMR | Spectral data available | [2] |

| ¹³C NMR | Spectral data available | |

| IR Spectroscopy | Spectral data available | [3] |

Chemical Structure and Synthesis

The chemical structure of this compound features a central methylene carbon substituted with two ethoxycarbonyl groups and a 5-bromopentyl chain.

The primary synthetic route to this compound is through a malonic ester synthesis. This involves the alkylation of diethyl malonate with a suitable five-carbon electrophile bearing a bromine atom. A common and effective strategy is the reaction of the sodium salt of diethyl malonate with 1,5-dibromopentane. The use of an excess of the dihalide can favor mono-alkylation.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for malonic ester alkylations.

Objective: To synthesize this compound via the alkylation of diethyl malonate with 1,5-dibromopentane.

Materials:

-

Diethyl malonate

-

1,5-Dibromopentane

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

TLC plates (silica gel)

-

Hexane and Ethyl acetate for TLC and column chromatography

Equipment:

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous ethanol. Carefully add sodium metal (1.0 equivalent) in small pieces to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed with stirring until all the sodium has dissolved completely, forming a solution of sodium ethoxide.

-

Formation of Diethyl Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise from the dropping funnel at room temperature. Stir the resulting mixture for 30-60 minutes to ensure complete formation of the diethyl malonate enolate.

-

Alkylation Reaction: In the dropping funnel, place 1,5-dibromopentane (a slight excess, e.g., 1.1-1.2 equivalents, may be used to favor mono-alkylation, though a larger excess of diethyl malonate is an alternative strategy to minimize dialkylation). Add the 1,5-dibromopentane dropwise to the stirred solution of the diethyl malonate enolate. After the addition is complete, heat the reaction mixture to reflux and maintain reflux for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water to dissolve the sodium bromide byproduct.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product is typically purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and any dialkylated byproduct.

-

Alternatively, for smaller scales or for high purity requirements, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Safety Precautions:

-

Sodium metal is highly reactive and flammable; handle with care under an inert atmosphere and away from water.

-

Anhydrous ethanol is flammable.

-

1,5-Dibromopentane is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

This compound is a key synthetic intermediate with broad applications in organic chemistry and drug discovery. The malonic ester synthesis provides a reliable and scalable method for its preparation. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this versatile chemical compound.

References

An In-depth Technical Guide to (5-Bromopentyl)malonic acid diethyl ester (CAS: 1906-95-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Bromopentyl)malonic acid diethyl ester, a valuable bifunctional reagent in organic synthesis. Its unique structure, incorporating both a reactive malonic ester moiety and a terminal alkyl bromide, makes it a versatile building block for the synthesis of a wide array of complex molecules, including heterocyclic compounds and substituted carboxylic acids, which are of significant interest in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound, also known as Diethyl (5-bromopentyl)propanedioate, is a colorless to light yellow liquid.[1][2][3] It is soluble in common organic solvents and is sensitive to moisture.[1] Below is a summary of its key chemical and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 1906-95-2 | [1] |

| Molecular Formula | C₁₂H₂₁BrO₄ | [1] |

| Molecular Weight | 309.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 161 °C @ 3 mmHg | [1] |

| Purity | >97.0% (GC) | [1] |

| SMILES | CCOC(=O)C(CCCCCBr)C(=O)OCC | [4] |

| InChI | InChI=1S/C12H21BrO4/c1-3-16-11(14)10(12(15)17-4-2)8-6-5-7-9-13/h10H,3-9H2,1-2H3 | [4] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Spectra available for confirmation of proton environments. | [4] |

| ¹³C NMR | Expected signals for carbonyls, methylene carbons, and ethyl groups. Specific data for this compound is not readily available in the searched literature, but can be inferred from spectra of similar compounds like diethyl malonate and its derivatives. | [2][5][6][7] |

| Infrared (IR) | Characteristic strong C=O stretching vibrations for the ester groups. | [4] |

| Mass Spectrometry | The fragmentation pattern is expected to show loss of ethoxy and carbethoxy groups, and potentially the bromine atom. While a specific spectrum for this compound was not found, the mass spectra of other 2-substituted diethyl malonate derivatives have been reported. | [8][9][10] |

Synthesis

The primary route for the synthesis of this compound is the malonic ester synthesis.[11][12] This involves the alkylation of diethyl malonate with a suitable dihaloalkane, such as 1,5-dibromopentane.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the mono-alkylation of diethyl malonate.[13]

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

1,5-Dibromopentane

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature to form the sodium enolate.

-

An excess of 1,5-dibromopentane is then added to the reaction mixture.

-

The mixture is heated to reflux for several hours to ensure complete reaction.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its two reactive centers: the acidic α-hydrogen of the malonic ester and the terminal alkyl bromide. This allows for a variety of subsequent chemical transformations.

Reactions at the Active Methylene Group

The presence of two electron-withdrawing ester groups makes the α-hydrogen acidic and readily removable by a base to form a stabilized carbanion.[14] This nucleophilic carbon can then participate in a range of C-C bond-forming reactions.

Reactions of the Terminal Bromide

The terminal bromo group is a good leaving group in nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as azides, amines, and thiols, which are important functionalities in many bioactive molecules.[15]

Intramolecular Cyclization: A Gateway to Heterocycles

A key application of this bifunctional molecule is in the synthesis of heterocyclic compounds.[16] By first introducing a nucleophilic group at the terminal position (displacing the bromide), subsequent intramolecular cyclization involving the malonic ester moiety can lead to the formation of various ring systems, which are common scaffolds in pharmaceuticals.

While the general utility of diethyl malonate and its derivatives in the synthesis of pharmaceuticals like barbiturates and anti-inflammatory agents is well-established, specific examples of the application of this compound in drug development pipelines or as a specific enzyme inhibitor are not widely reported in the reviewed literature.[17][18][19] Its structure, however, makes it an ideal candidate for the synthesis of novel scaffolds for screening in various therapeutic areas.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[1]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature provides a powerful tool for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal interest. While specific, large-scale applications in drug development are not extensively documented, its potential for the creation of novel chemical entities for biological screening is significant. This guide provides researchers and scientists with the core technical information needed to effectively utilize this compound in their synthetic endeavors.

References

- 1. Diethyl (5-Bromopentyl)malonate | 1906-95-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. DIETHYL DIMETHYLMALONATE(1619-62-1) 13C NMR [m.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound(1906-95-2) 1H NMR [m.chemicalbook.com]

- 5. Diethyl malonate(105-53-3) 13C NMR spectrum [chemicalbook.com]

- 6. DIETHYL DIETHYLMALONATE(77-25-8) 13C NMR spectrum [chemicalbook.com]

- 7. Diethyl methylmalonate(609-08-5) 13C NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diethyl diethylmalonate [webbook.nist.gov]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. mdpi.com [mdpi.com]

- 17. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 18. nbinno.com [nbinno.com]

- 19. Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Diethyl (5-bromopentyl)malonate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the physical and chemical properties of Diethyl (5-bromopentyl)malonate, a valuable reagent in organic synthesis. The document details its key physical constants, provides experimental protocols for its synthesis and purification, and visualizes the underlying chemical logic.

Core Physical and Chemical Properties

Diethyl (5-bromopentyl)malonate is an organic compound that typically appears as a colorless to light yellow or light orange clear liquid.[1] It serves as a key intermediate in various synthetic pathways, particularly in the formation of substituted carboxylic acids and cyclic compounds. Its reactivity is primarily defined by the acidic alpha-proton of the malonic ester group and the electrophilic carbon attached to the bromine atom.

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical and chemical data for Diethyl (5-bromopentyl)malonate.

| Property | Value | Source(s) |

| CAS Number | 1906-95-2 | [2][3] |

| Molecular Formula | C₁₂H₂₁BrO₄ | [1][2][3][4] |

| Molecular Weight | 309.20 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 161 °C @ 3 mmHg | [2][4] |

| Density / Specific Gravity | 1.23 g/cm³ (at 20/20) | [3] |

| Refractive Index | 1.46 - 1.469 (n20/D) | [3][5] |

| Vapor Pressure | 0.000322 mmHg @ 25°C | [5] |

| LogP | 2.68410 | [5] |

| Predicted pKa | 12.88 ± 0.59 | [6] |

Synthesis and Purification Workflow

The synthesis of Diethyl (5-bromopentyl)malonate is a classic example of the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.[7] The process involves the alkylation of a diethyl malonate enolate.

Caption: Logical workflow for the synthesis of Diethyl (5-bromopentyl)malonate.

Experimental Protocols

The following protocols are adapted from established procedures for malonic ester synthesis and purification.[7][8]

Synthesis of Diethyl (5-bromopentyl)malonate

Objective: To synthesize Diethyl (5-bromopentyl)malonate via the alkylation of diethyl malonate with 1,5-dibromopentane.

Materials:

-

Sodium metal

-

Absolute Ethanol

-

Diethyl malonate

-

1,5-Dibromopentane (used in excess to favor mono-alkylation)

-

Water

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer and reflux condenser, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow all the sodium to react completely to form a solution of sodium ethoxide.[7]

-

Enolate Formation: Cool the sodium ethoxide solution. Slowly add diethyl malonate to the stirred solution via a dropping funnel. Stir for 30-60 minutes to ensure complete formation of the diethyl malonate enolate.[8]

-

Alkylation: Add an excess of 1,5-dibromopentane to the enolate solution. Heat the mixture to reflux. The reaction is typically monitored by TLC until the starting malonate is consumed. The reflux period can last several hours.[7][8]

-

Workup: After cooling, the bulk of the ethanol is removed under reduced pressure. The remaining residue is partitioned between water and an organic solvent like diethyl ether.[8] The organic layer is separated, washed with water and then brine to remove any water-soluble byproducts.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed using a rotary evaporator to yield the crude product.[9]

Purification by Vacuum Distillation

Due to its high boiling point, Diethyl (5-bromopentyl)malonate must be purified by vacuum distillation to prevent decomposition.

Caption: Experimental workflow for purification via vacuum distillation.

Procedure:

-

Setup: Assemble a vacuum distillation apparatus using the crude product in the distilling flask.

-

Distillation: Gradually heat the flask while applying a vacuum.

-

Fraction Collection: First, collect any low-boiling fractions, which may include residual solvent or unreacted starting materials.[9]

-

Product Collection: As the temperature rises and stabilizes at the boiling point of the product (approx. 161°C at 3 mmHg), switch to a clean receiving flask to collect the purified Diethyl (5-bromopentyl)malonate.[9]

-

Analysis: Confirm the purity of the collected fraction using analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][9]

Determination of Physical Properties

Standard laboratory methods are used to determine the physical properties of the purified liquid.

-

Boiling Point: Determined during vacuum distillation by recording the temperature of the vapor that is in equilibrium with the distilling liquid at a specific, measured pressure.

-

Density: Measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a controlled temperature (e.g., 20°C).

-

Refractive Index: Measured using a refractometer (e.g., an Abbé refractometer) at a specified temperature (typically 20°C) and wavelength (usually the sodium D-line, 589 nm).

References

- 1. Diethyl (5-Bromopentyl)malonate | CymitQuimica [cymitquimica.com]

- 2. labsolu.ca [labsolu.ca]

- 3. labproinc.com [labproinc.com]

- 4. Diethyl (5-Bromopentyl)malonate 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. DIETHYL (5-BROMOPENTYL)MALONATE | CAS#:1906-95-2 | Chemsrc [chemsrc.com]

- 6. (5-BROMOPENTYL)MALONIC ACID DIETHYL ESTER | 1906-95-2 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

(5-Bromopentyl)malonic acid diethyl ester molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (5-Bromopentyl)malonic acid diethyl ester, a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures and in the development of pharmaceutical compounds.

Core Compound Data

This compound, also known as diethyl (5-bromopentyl)malonate, is a diester derivative of malonic acid. Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₂₁BrO₄ |

| Molecular Weight | 309.2 g/mol |

| CAS Number | 1906-95-2 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 161 °C at 3 mmHg |

| Density | 1.251 g/cm³ |

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with a suitable five-carbon electrophile, such as 1,5-dibromopentane. The following protocol is a representative procedure for this transformation.

Experimental Protocol: Alkylation of Diethyl Malonate

Materials:

-

Diethyl malonate

-

1,5-dibromopentane

-

Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

-

Absolute ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation under reduced pressure

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for approximately 30 minutes to ensure complete formation of the diethyl malonate enolate.

-

Alkylation: Add 1,5-dibromopentane (1.0 equivalent) dropwise to the enolate solution using an addition funnel. After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with diethyl ether (typically three times).

-

Purification:

-

Combine the organic extracts and wash them with a saturated sodium chloride solution (brine) to remove any residual water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure. The boiling point of the product is approximately 161 °C at 3 mmHg.

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

The Pivotal Role of (5-Bromopentyl)malonic Acid Diethyl Ester in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(5-Bromopentyl)malonic acid diethyl ester, a versatile difunctional reagent, serves as a cornerstone in the synthesis of a diverse array of organic molecules. Its unique structure, featuring both a reactive malonic ester moiety and a terminal alkyl bromide, allows for a wide range of chemical transformations, making it an invaluable tool in the construction of complex carbocyclic and heterocyclic frameworks. This technical guide provides a comprehensive overview of its chemical properties, key reactions, and detailed experimental protocols, highlighting its significance in pharmaceutical and materials science research.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to light yellow liquid. A summary of its key physical and spectroscopic properties is provided below.

| Property | Value | Reference |

| CAS Number | 1906-95-2 | [1] |

| Molecular Formula | C₁₂H₂₁BrO₄ | [1] |

| Molecular Weight | 309.20 g/mol | |

| Boiling Point | 161 °C at 3 mmHg | [1] |

| Density | 1.23 g/cm³ (at 20°C) | |

| Refractive Index (n²⁰/D) | 1.469 | [1] |

Spectroscopic Data:

-

¹H NMR: Expected signals would include triplets for the methyl groups of the ethyl esters, a quartet for the methylene groups of the ethyl esters, a triplet for the methine proton of the malonate, multiplets for the pentyl chain methylene groups, and a triplet for the methylene group attached to the bromine.

-

¹³C NMR: Key resonances would be observed for the carbonyl carbons of the ester groups, the methine carbon of the malonate, the carbons of the ethyl groups, the carbons of the pentyl chain, and the carbon bearing the bromine atom.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ester groups is expected around 1730-1750 cm⁻¹. C-H stretching and bending vibrations, as well as a C-Br stretching vibration, would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of ethoxy groups and the bromine atom. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key feature.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two reactive centers: the acidic α-hydrogen of the malonic ester and the electrophilic carbon of the alkyl bromide. This dual reactivity allows for both intermolecular and intramolecular reactions, leading to a variety of molecular architectures.

Malonic Ester Synthesis: A Gateway to Substituted Carboxylic Acids

The malonic ester synthesis is a classic and powerful method for the preparation of carboxylic acids. This compound can be envisioned as a product of the first step of a malonic ester synthesis where diethyl malonate is alkylated with 1,5-dibromopentane. Subsequently, it can be used to introduce a five-carbon chain with a terminal carboxylic acid group after hydrolysis and decarboxylation.

Logical Workflow for Malonic Ester Synthesis:

Caption: General workflow of the malonic ester synthesis.

Synthesis of Barbiturates and Other Heterocycles

Substituted malonic esters are crucial precursors in the synthesis of barbiturates, a class of drugs with sedative and hypnotic properties.[2][3] this compound can be condensed with urea in the presence of a strong base, such as sodium ethoxide, to form 5-(5-bromopentyl)barbituric acid. This derivative can then be further functionalized.

Experimental Protocol: General Synthesis of Barbituric Acid from Diethyl Malonate and Urea

This protocol describes the general synthesis of barbituric acid. The synthesis of 5-(5-bromopentyl)barbituric acid would follow a similar procedure, starting with this compound.

-

Reagents: Sodium metal, absolute ethanol, diethyl malonate (or this compound), dry urea, concentrated hydrochloric acid.

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium (0.5 gram-atom) in absolute ethanol (250 mL) to prepare sodium ethoxide.

-

To this solution, add diethyl malonate (0.5 mol).

-

Add a solution of dry urea (0.5 mol) in hot absolute ethanol (250 mL, ~70 °C).

-

Reflux the mixture for seven hours using an oil bath heated to 110 °C. A white solid will precipitate.

-

After the reaction is complete, add hot water (500 mL, ~50 °C) to dissolve the solid.

-

Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.

-

Cool the clear solution in an ice bath overnight to crystallize the barbituric acid.

-

Collect the product by filtration, wash with cold water, and dry.[2]

-

-

Yield: The reported yield for barbituric acid is 72-78%.[2] The yield for 5-(5-bromopentyl)barbituric acid would need to be determined experimentally.

Reaction Pathway for Barbiturate Synthesis:

Caption: Synthesis of 5-(5-bromopentyl)barbituric acid.

The reactivity of the malonic ester moiety also allows for the synthesis of other heterocyclic systems, such as pyridines and pyrimidines, through condensation reactions with appropriate dinucleophiles.[4]

Intramolecular Cyclization: Formation of Cycloalkanes

The presence of both a nucleophilic center (the enolizable α-carbon) and an electrophilic center (the carbon bearing the bromine) within the same molecule allows for intramolecular cyclization. Treatment of this compound with a base can induce an intramolecular Sₙ2 reaction to form a six-membered ring, yielding diethyl cyclohexane-1,1-dicarboxylate. Subsequent hydrolysis and decarboxylation would lead to cyclohexanecarboxylic acid.

Experimental Protocol: General Intramolecular Alkylation of a Malonic Ester

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for intramolecular cyclization of similar substrates is as follows:

-

Reagents: this compound, a strong base (e.g., sodium ethoxide in ethanol or sodium hydride in THF), solvent (e.g., ethanol or THF).

-

Procedure:

-

Prepare a solution of the base in the chosen solvent under an inert atmosphere.

-

Slowly add a solution of this compound to the base at a suitable temperature (often room temperature or slightly elevated).

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a proton source (e.g., water or dilute acid).

-

Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.

-

-

Yield: The yield for such intramolecular cyclizations is typically moderate to high, but would need to be optimized for this specific substrate.

Intramolecular Cyclization Pathway:

Caption: Intramolecular cyclization to form a cyclohexane ring.

By using a longer or shorter alkyl bromide chain attached to the malonic ester, this strategy can be adapted to synthesize other cycloalkane derivatives, such as cycloheptanes or cyclopentanes.

Synthesis of Spiro Compounds

The difunctional nature of this compound makes it a potential precursor for the synthesis of spirocyclic compounds. For instance, reaction with another equivalent of a cyclic ketone enolate could lead to a spirocyclic system after an initial intermolecular alkylation followed by an intramolecular cyclization.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of reactions, including malonic ester synthesis, heterocycle formation, and intramolecular cyclizations, provides synthetic chemists with a powerful tool for the construction of complex molecular architectures. The detailed protocols and reaction pathways outlined in this guide serve as a foundation for its application in the development of new pharmaceuticals and advanced materials. Further exploration of its reactivity is likely to uncover even more novel and efficient synthetic methodologies.

References

The Malonic Ester Synthesis: A Technical Guide to Carbon-Carbon Bond Formation with Brominated Alkanes

For Researchers, Scientists, and Drug Development Professionals

The malonic ester synthesis is a cornerstone of organic chemistry, providing a robust and versatile method for the synthesis of carboxylic acids. This in-depth technical guide explores the core principles of this reaction, with a specific focus on the use of brominated alkanes as alkylating agents. This pathway is particularly valuable in research and drug development for the construction of complex molecular architectures and the synthesis of novel therapeutic agents.

Core Principles of the Malonic Ester Synthesis

The malonic ester synthesis transforms a brominated alkane (or other alkyl halides) into a carboxylic acid with two additional carbon atoms.[1] The overall process can be dissected into three primary stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.[2][3] Diethyl malonate is the most common starting material, serving as a synthetic equivalent of a carboxymethyl (⁻CH₂COOH) synthon.[1][4]

Enolate Formation

The synthesis commences with the deprotonation of diethyl malonate at the α-carbon. The protons on this methylene group are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion through resonance.[1] A strong base, typically sodium ethoxide (NaOEt) in ethanol, is used to ensure complete deprotonation, forming a stable enolate.[1][4] It is crucial to use an alkoxide base that matches the ester's alcohol component to prevent transesterification side reactions.[4]

Alkylation with Brominated Alkanes

The generated enolate is a potent nucleophile that readily attacks the electrophilic carbon of a brominated alkane in a classic SN2 reaction.[2][3] This step forms a new carbon-carbon bond, yielding an alkylated malonic ester. The choice of the brominated alkane directly determines the structure of the final carboxylic acid product. Primary bromoalkanes are ideal substrates for this reaction, leading to high yields.[5] Secondary bromoalkanes react more slowly and may lead to elimination byproducts, while tertiary bromoalkanes are unsuitable as they exclusively undergo elimination.[6]

Saponification and Decarboxylation

The alkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved through saponification, which involves heating the ester with a strong base like sodium hydroxide, followed by acidification.[2] Upon heating in the presence of acid, the resulting β-dicarboxylic acid readily undergoes decarboxylation, losing a molecule of carbon dioxide to yield the final substituted carboxylic acid.[1][3]

Quantitative Data: Reaction Yields with Brominated Alkanes

The yield of the malonic ester synthesis is highly dependent on the nature of the brominated alkane and the specific reaction conditions. The following table summarizes typical yields for the synthesis of various carboxylic acids using different brominated alkanes.

| Brominated Alkane | Product Carboxylic Acid | Typical Yield (%) |

| Methyl Bromide | Propanoic Acid | 97 (alkylation step)[5][7] |

| Ethyl Bromide | Butanoic Acid | 80-90[5] |

| n-Propyl Bromide | Pentanoic Acid | Not specified, but used in Valproic Acid synthesis[8][9] |

| n-Butyl Bromide | Hexanoic Acid | 80-83 (alkylation step) |

| Benzyl Bromide | 3-Phenylpropanoic Acid | 75-85[5] |

| 1,4-Dibromobutane | Cyclopentanecarboxylic Acid | 60-70[5] |

Experimental Protocols

This section provides detailed experimental methodologies for the key steps of the malonic ester synthesis using a brominated alkane.

Protocol 1: Synthesis of Diethyl n-Butylmalonate

This protocol details the alkylation of diethyl malonate with 1-bromobutane.

Materials:

-

Diethyl malonate

-

1-Bromobutane

-

Sodium metal

-

Absolute ethanol

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.05 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the enolate.

-

Alkylation: Add 1-bromobutane (1 equivalent) dropwise to the enolate solution. An exothermic reaction will occur. After the initial reaction subsides, heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure, and the crude diethyl n-butylmalonate can be purified by vacuum distillation. The expected yield is in the range of 80-83%.

Protocol 2: Saponification and Decarboxylation to Hexanoic Acid

This protocol describes the conversion of diethyl n-butylmalonate to hexanoic acid.

Materials:

-

Diethyl n-butylmalonate

-

Sodium hydroxide

-

Ethanol

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Saponification: To the crude diethyl n-butylmalonate, add a solution of sodium hydroxide (2.5 equivalents) in a mixture of ethanol and water. Heat the mixture to reflux for 4-6 hours.

-

Ethanol Removal: After saponification is complete, distill off the ethanol.

-

Acidification and Decarboxylation: Cool the residue and add water. Wash the aqueous layer with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2. Heat the acidic solution to reflux. Carbon dioxide will evolve as the dicarboxylic acid decarboxylates. Continue heating until the gas evolution ceases (typically 1-2 hours).

-

Isolation: Cool the reaction mixture and extract the hexanoic acid with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, the product can be purified by distillation.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the malonic ester synthesis.

Caption: Workflow of the Malonic Ester Synthesis.

Applications in Drug Development

The malonic ester synthesis is a powerful tool in medicinal chemistry and drug development for the synthesis of a wide variety of carboxylic acid-containing molecules.[2] A notable historical application is in the synthesis of barbiturates, a class of central nervous system depressants.[4] By performing a dialkylation of diethyl malonate followed by condensation with urea, a diverse library of barbiturate drugs can be accessed.

More contemporary applications include the synthesis of various pharmaceuticals where a substituted acetic acid moiety is a key structural feature. For example, the anticonvulsant drug valproic acid (2-propylpentanoic acid) can be synthesized via the dialkylation of diethyl malonate with propyl bromide.[8][10] The versatility of the malonic ester synthesis allows for the introduction of diverse alkyl groups, making it an invaluable method for generating libraries of compounds for drug discovery programs.

References

- 1. askthenerd.com [askthenerd.com]

- 2. grokipedia.com [grokipedia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]

- 9. Solved diethyl malonate reacts with propyl bromide in a | Chegg.com [chegg.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to the Reactivity of the Alpha-Carbon in Diethyl (5-bromopentyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the alpha-carbon in diethyl (5-bromopentyl)malonate, a versatile intermediate in organic synthesis. The unique structural features of this molecule, particularly the acidic proton at the alpha-carbon, govern its utility in the construction of complex carbocyclic frameworks. This document details the synthesis, key reactions, and spectroscopic characterization of diethyl (5-bromopentyl)malonate and its derivatives, presenting quantitative data and experimental protocols to support further research and development.

Core Concepts: The Acidic Alpha-Carbon

The key to the reactivity of diethyl (5-bromopentyl)malonate lies in the acidity of the proton on the carbon atom situated between the two carbonyl groups (the α-carbon). The electron-withdrawing nature of the adjacent ester functionalities significantly stabilizes the conjugate base, a carbanion known as an enolate, through resonance. This resonance delocalizes the negative charge onto the oxygen atoms of the carbonyl groups, rendering the alpha-proton significantly more acidic (pKa ≈ 13 in dimethyl sulfoxide) than a proton on a simple alkane.

The formation of this stabilized enolate is a fundamental step that transforms the alpha-carbon into a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. The general scheme for the deprotonation and subsequent alkylation is a cornerstone of the malonic ester synthesis.

Synthesis of Diethyl (5-bromopentyl)malonate

The synthesis of diethyl (5-bromopentyl)malonate is typically achieved through the alkylation of diethyl malonate with a suitable five-carbon dihaloalkane, such as 1,5-dibromopentane. The reaction proceeds via the formation of the diethyl malonate enolate, which then acts as a nucleophile in an SN2 reaction.

Experimental Protocol: Synthesis of Diethyl (5-bromopentyl)malonate

This protocol is adapted from established malonic ester synthesis procedures.

Materials:

-

Diethyl malonate

-

1,5-dibromopentane

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq.) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the freshly prepared sodium ethoxide solution, diethyl malonate (1.0 eq.) is added dropwise at room temperature with stirring.

-

1,5-dibromopentane (1.0 eq.) is then added to the solution, and the reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield diethyl (5-bromopentyl)malonate.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₂₁BrO₄ | [1][2] |

| Molecular Weight | 309.20 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | >97.0% (GC) | [1] |

Spectroscopic Characterization

¹H NMR (CDCl₃): The proton NMR spectrum of diethyl (5-bromopentyl)malonate is characterized by the following signals:

-

A triplet corresponding to the methyl protons of the ethyl esters.

-

A quartet corresponding to the methylene protons of the ethyl esters.

-

A triplet corresponding to the methine proton at the alpha-carbon.

-

Multiplets corresponding to the methylene protons of the pentyl chain.

-

A triplet corresponding to the methylene protons adjacent to the bromine atom.

¹³C NMR (Predicted):

-

Signals for the methyl and methylene carbons of the ethyl esters.

-

A signal for the methine carbon at the alpha-position.

-

Signals for the carbons of the pentyl chain.

-

A signal for the carbon bonded to the bromine atom.

-

Signals for the carbonyl carbons of the ester groups.

Infrared (IR) Spectroscopy (Predicted):

-

Strong C=O stretching vibration for the ester carbonyl groups (around 1730-1750 cm⁻¹).

-

C-H stretching vibrations for the alkyl groups.

-

C-O stretching vibrations for the ester linkages.

-

C-Br stretching vibration.

Key Reactions of the Alpha-Carbon

The presence of both a nucleophilic alpha-carbon (after deprotonation) and an electrophilic carbon attached to the bromine atom within the same molecule makes diethyl (5-bromopentyl)malonate an ideal substrate for intramolecular reactions.

Intramolecular Cyclization

The most significant reaction of diethyl (5-bromopentyl)malonate is its intramolecular cyclization to form a six-membered ring. This reaction is typically induced by a base, which deprotonates the alpha-carbon to form the enolate. The resulting nucleophile then attacks the carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide and forming a new carbon-carbon bond. This process yields diethyl cyclohexane-1,1-dicarboxylate.

Caption: Workflow for the intramolecular cyclization of diethyl (5-bromopentyl)malonate.

This protocol is based on established procedures for intramolecular alkylation of malonic esters.

Materials:

-

Diethyl (5-bromopentyl)malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of diethyl (5-bromopentyl)malonate (1.0 eq.) in anhydrous ethanol is added dropwise to a stirred solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at reflux under an inert atmosphere.

-

The reaction mixture is refluxed for several hours until TLC analysis indicates the consumption of the starting material.

-

The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by vacuum distillation to afford diethyl cyclohexane-1,1-dicarboxylate.

Quantitative Data for Cyclization Product

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₄ | |

| Molecular Weight | 228.28 g/mol | |

| Boiling Point | 140-142 °C at 18 mmHg | |

| Yield | Typically moderate to good |

Spectroscopic Characterization of Diethyl cyclohexane-1,1-dicarboxylate

¹H NMR (CDCl₃):

-

A triplet for the methyl protons of the ethyl esters.

-

A quartet for the methylene protons of the ethyl esters.

-

Multiplets for the methylene protons of the cyclohexane ring.

¹³C NMR (CDCl₃):

-

Signals for the methyl and methylene carbons of the ethyl esters.

-

A quaternary carbon signal for the C1 of the cyclohexane ring.

-

Signals for the methylene carbons of the cyclohexane ring.

-

A signal for the carbonyl carbons of the ester groups.

Infrared (IR) Spectroscopy:

-

Strong C=O stretching vibration for the ester carbonyl groups (around 1730 cm⁻¹).

-

C-H stretching vibrations for the alkyl and cycloalkyl groups.

-

C-O stretching vibrations for the ester linkages.

Further Reactions: Hydrolysis and Decarboxylation

The resulting cyclic diester, diethyl cyclohexane-1,1-dicarboxylate, can be further manipulated. Saponification of the ester groups with a strong base (e.g., NaOH or KOH) followed by acidification yields cyclohexane-1,1-dicarboxylic acid. Upon heating, this dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to produce cyclohexanecarboxylic acid. This sequence demonstrates the utility of diethyl (5-bromopentyl)malonate as a precursor for the synthesis of substituted cycloalkane carboxylic acids.

Reaction Pathway: From Diester to Carboxylic Acid

References

(5-Bromopentyl)malonic Acid Diethyl Ester: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of (5-Bromopentyl)malonic acid diethyl ester, a key alkylating agent in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and significant applications, supported by detailed experimental protocols and visual diagrams to facilitate understanding and practical implementation.

Core Properties and Synthesis

This compound, also known as Diethyl (5-bromopentyl)propanedioate, is a valuable intermediate in organic and pharmaceutical chemistry.[1] Its utility stems from the presence of a reactive bromine atom, which makes it an excellent electrophile for nucleophilic substitution reactions.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1906-95-2 | [1][2][3] |

| Molecular Formula | C₁₂H₂₁BrO₄ | [1] |

| Molecular Weight | 309.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Synonyms | Diethyl (5-bromopentyl)malonate, Diethyl 2-(5-bromopentyl)propanedioate | [1] |

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with a suitable five-carbon electrophile, most commonly 1,5-dibromopentane. This reaction is a classic example of malonic ester synthesis, which exploits the acidity of the α-hydrogen in diethyl malonate.[4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the alkylation of diethyl malonate.

Materials:

-

Diethyl malonate

-

1,5-dibromopentane

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Diethyl malonate is added dropwise to the stirred sodium ethoxide solution at a controlled temperature (e.g., 50°C).

-

An excess of 1,5-dibromopentane is then added dropwise to the reaction mixture. Using an excess of the dihalide favors mono-alkylation.

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is poured into a mixture of diethyl ether and water.

-

The organic layer is separated, washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield diethyl (5-bromopentyl)malonate as a colorless to light yellow liquid.

Diagram 1: Synthesis of this compound

Caption: General reaction scheme for the synthesis of the title compound.

Applications as an Alkylating Agent

This compound is a versatile bifunctional reagent. The malonate ester moiety can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a carboxylic acid. The terminal bromide allows for a second nucleophilic substitution, making it a valuable building block for the synthesis of a variety of carbocyclic and heterocyclic systems.

Synthesis of Spiro-barbiturates

One notable application of this compound is in the synthesis of spiro-barbiturates. These compounds are of interest in medicinal chemistry due to their potential biological activities.[5] The synthesis involves an initial intermolecular alkylation followed by an intramolecular cyclization.

Diagram 2: General Workflow for Spiro-barbiturate Synthesis

Caption: Synthetic workflow for spiro-barbiturates.

Experimental Protocol: Synthesis of 5-(5-Bromopentyl)barbituric Acid

This protocol describes the condensation of the title compound with urea, a key step towards spiro-barbiturates.

Materials:

-

This compound

-

Urea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

-

Add this compound to the sodium ethoxide solution.

-

Add a solution of dry urea in hot absolute ethanol to the mixture.

-

Reflux the reaction mixture for several hours. A white solid, the sodium salt of the barbiturate, will precipitate.

-

After cooling, add water to dissolve the solid.

-

Acidify the solution with hydrochloric acid to precipitate the 5-(5-bromopentyl)barbituric acid.

-

Collect the product by filtration, wash with cold water, and dry.

Table 2: Summary of Reaction Conditions for Barbiturate Synthesis

| Step | Reagents | Solvent | Temperature | Duration |

| Sodium Ethoxide Preparation | Sodium, Absolute Ethanol | Absolute Ethanol | Reflux | Until Na dissolves |

| Condensation | This compound, Urea, NaOEt | Absolute Ethanol | Reflux | 7 hours |

| Work-up | Water, Hydrochloric Acid | Water | 0°C to Room Temp. | N/A |

Alkylation of Nucleobases for Antiviral Drug Development

Diagram 3: Conceptual Pathway for Nucleobase Alkylation

Caption: Alkylation of guanine and its potential biological implication.

The resulting nucleoside analogs can act as chain terminators in viral DNA or RNA synthesis, a key mechanism for many antiviral drugs. The malonic ester portion of the molecule could be further modified to enhance solubility or target specific enzymes.

Conclusion

This compound is a highly functionalized and reactive intermediate with significant potential in synthetic organic and medicinal chemistry. Its ability to undergo sequential alkylation and cyclization reactions makes it a valuable tool for constructing complex molecular architectures, including spirocyclic compounds and potentially modified nucleosides for therapeutic applications. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in leveraging the synthetic utility of this versatile alkylating agent.

References

Diethyl (5-bromopentyl)malonate safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Diethyl (5-bromopentyl)malonate (CAS No. 1906-95-2). The information is compiled for professionals in research and drug development to ensure safe handling and use of this compound.

Substance Identification and Properties

Diethyl (5-bromopentyl)malonate, with the molecular formula C12H21BrO4, is a colorless to light yellow or light orange clear liquid. It is primarily used as a laboratory reagent.[1][2]

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of Diethyl (5-bromopentyl)malonate.

| Property | Value | Source |

| Molecular Weight | 309.20 g/mol | [1][3] |

| Boiling Point | 161 °C @ 3 mmHg (0.4 kPa) | [1][2][4][5] |

| Density | 1.23 g/cm³ | [1][6] |

| Flash Point | 147.5 °C | [4] |

| Purity | >97.0% (GC) | [1][7] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | |

| Vapor Pressure | No data available | [1] |

| Auto-ignition Temperature | No data available | [1][2] |

| Water Solubility | No data available | [2] |

Hazard Identification and Classification

According to the Regulation (EC) No 1272/2008, Diethyl (5-bromopentyl)malonate is not classified as a hazardous substance or mixture.[1][2] Consequently, no hazard pictograms, signal words, or hazard statements are required for its labeling.[1][2]

Toxicological Data Summary

There is a lack of comprehensive toxicological data for Diethyl (5-bromopentyl)malonate. The available safety data sheets indicate that information on acute toxicity, skin corrosion/irritation, serious eye damage/irritation, germ cell mutagenicity, and carcinogenicity is not available.[1][2] The health risks of this product have not been fully determined.[1]

| Toxicological Endpoint | Result |

| Acute Toxicity (Oral, Dermal, Inhalation) | No information available[2] |

| Skin Corrosion/Irritation | No information available[2] |

| Serious Eye Damage/Irritation | No information available[2] |

| Respiratory or Skin Sensitization | No information available |

| Germ Cell Mutagenicity | No information available[2] |

| Carcinogenicity | No information available[2] |

| Reproductive Toxicity | No information available[2] |

| Specific Target Organ Toxicity (Single Exposure) | No information available |

| Specific Target Organ Toxicity (Repeated Exposure) | No information available |

| Aspiration Hazard | No information available |

Safe Handling and Storage

To ensure safety when working with Diethyl (5-bromopentyl)malonate, the following precautions should be observed.

Handling

-

Ensure adequate ventilation and use local exhaust ventilation to prevent the generation of vapor or mist.[1][2]

-

Wear appropriate personal protective equipment (PPE).

Storage

-

Store away from incompatible materials such as oxidizing agents.

Emergency Procedures

First-Aid Measures

The following first-aid measures are recommended in case of exposure:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical advice if you feel unwell.[1][2]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin well with water. If skin irritation or a rash occurs, get medical advice or attention.[1][2]

-

Eye Contact: Rinse with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice or attention.[1][2]

-

Ingestion: Rinse the mouth and get medical advice or attention.[1][2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment.[2]

-

Specific Hazards: Decomposition upon combustion or at high temperatures may generate poisonous fumes, including carbon oxides and halogenated compounds.[1] Closed containers may explode from the heat of a fire.[1]

-

Protective Equipment: Wear self-contained breathing apparatus if necessary.[1]

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure a safe and effective cleanup.

Ecological Information

There is no data available on the ecotoxicity of Diethyl (5-bromopentyl)malonate.[2] The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1][2] It is advised to prevent the product from entering drains.[2]

Regulatory Information

Diethyl (5-bromopentyl)malonate is not listed on the EPA Toxic Substances Control Act (TSCA) inventory and is intended for research and development purposes only.[1]

This guide is intended for informational purposes only and should not be a substitute for a formal safety review and adherence to all applicable institutional and regulatory guidelines.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. diethyl 2-(5-bromopentyl)propanedioate1906-95-2,Purity98%_Lotus chemical (HK) Limited [molbase.com]

- 5. do.labnovo.com [do.labnovo.com]

- 6. Diethyl (5-Bromopentyl)malonate >97.0%(GC) 5g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 7. labsolu.ca [labsolu.ca]

Key Reactions of (5-Bromopentyl)malonic Acid Diethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(5-Bromopentyl)malonic acid diethyl ester is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a variety of carbocyclic and heterocyclic compounds. Its structure, featuring a reactive bromine atom and an active methylene group flanked by two ester functionalities, allows for a range of chemical transformations. This technical guide provides an in-depth overview of the core reactions involving this compound, complete with experimental protocols, quantitative data, and pathway visualizations to support research and development in organic synthesis and medicinal chemistry.

Core Reactions and Applications

The primary reactions of this compound are centered around the nucleophilicity of the malonic ester anion and the electrophilicity of the terminal carbon atom bonded to the bromine. These reactions are fundamental to the construction of more complex molecular architectures.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the mono-alkylation of diethyl malonate with a molar excess of 1,5-dibromopentane. This reaction is a classic example of the malonic ester synthesis, where a strong base is used to deprotonate the acidic α-hydrogen of diethyl malonate, forming a nucleophilic enolate that subsequently displaces a bromide ion from 1,5-dibromopentane in an SN2 reaction.[1][2]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of Diethyl (5-bromopentyl)malonate

A generalized procedure adapted from standard malonic ester alkylations is as follows:[3][4]

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere. This reaction is exothermic and generates hydrogen gas.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with continuous stirring.

-

Alkylation: After the addition of diethyl malonate is complete, add 1,5-dibromopentane (a slight excess, e.g., 1.1 eq) dropwise to the reaction mixture.

-

Reaction Completion: Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by vacuum distillation to yield diethyl (5-bromopentyl)malonate as a colorless to pale yellow liquid.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₂₁BrO₄ | [5] |

| Molecular Weight | 309.20 g/mol | [5] |

| Boiling Point | 161 °C @ 3 mmHg | [6] |

| Purity | >97.0% (GC) | [6] |

Intramolecular Cyclization: Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate

One of the most important reactions of this compound is its intramolecular cyclization to form a six-membered ring.[7] This reaction is typically promoted by a strong base, which deprotonates the α-carbon to form an enolate. The resulting nucleophile then attacks the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction, leading to the formation of diethyl cyclohexane-1,1-dicarboxylate.[1][7] This is a key step in the Perkin alicyclic synthesis.[2]

Reaction Scheme:

Caption: Intramolecular cyclization to form a cyclohexane ring.

Experimental Protocol: Intramolecular Cyclization

A representative procedure is as follows:

-

Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask fitted with a reflux condenser, add a solution of diethyl (5-bromopentyl)malonate (1.0 eq) in ethanol dropwise.

-

Reaction: The mixture is heated at reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by vacuum distillation.

| Product | Yield | Boiling Point | Reference |

| Diethyl cyclohexane-1,1-dicarboxylate | Not specified | Not specified | [8] |

Hydrolysis and Decarboxylation: Synthesis of Cyclohexanecarboxylic Acid

Following the intramolecular cyclization, the resulting diethyl cyclohexane-1,1-dicarboxylate can be hydrolyzed to the corresponding dicarboxylic acid and subsequently decarboxylated to yield cyclohexanecarboxylic acid.[7] This two-step process is a common transformation in malonic ester synthesis.[1][9]

Reaction Scheme:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. library2.smu.ca [library2.smu.ca]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. youtube.com [youtube.com]

- 8. diethyl cyclohexane-1,1-dicarboxylate [stenutz.eu]

- 9. Question: Synthesis from Diethyl Malonate Provide the synthesis of a com.. [askfilo.com]

The Electrophilicity of the Bromopentyl Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bromopentyl group, typically encountered as 1-bromopentane, is a fundamental primary alkyl halide moiety in organic synthesis. Its significance lies in the electrophilic nature of the carbon atom bonded to the bromine, which serves as a reactive center for nucleophilic attack. This property makes the bromopentyl group a versatile building block for introducing a five-carbon chain, constructing complex molecular architectures, and serving as a linker in bifunctional molecules. Understanding the nuances of its electrophilicity is paramount for predicting reactivity, controlling reaction pathways, and designing efficient synthetic routes in pharmaceutical and materials science.

Theoretical Framework of Electrophilicity

The electrophilic character of the bromopentyl group is primarily dictated by the properties of the carbon-bromine (C-Br) bond.

-

Bond Polarization: Bromine is more electronegative than carbon, leading to a significant polarization of the C-Br bond. This creates a partial positive charge (δ+) on the α-carbon and a partial negative charge (δ-) on the bromine atom, rendering the carbon atom an electrophilic center susceptible to attack by electron-rich species (nucleophiles).

-

Leaving Group Ability: The effectiveness of the bromopentyl group as an electrophile is greatly enhanced by the fact that the bromide ion (Br⁻) is an excellent leaving group. Weak bases are good leaving groups, and Br⁻ is the conjugate base of a strong acid (HBr), making it stable upon departure.[1][2][3] The reactivity of alkyl halides in nucleophilic substitution reactions generally follows the order R-I > R-Br > R-Cl, reflecting both the C-X bond strength and the stability of the resulting halide anion.[2]

-

Steric Hindrance: As a primary alkyl halide, the electrophilic carbon in 1-bromopentane is relatively unhindered. This low level of steric hindrance is a critical factor that favors bimolecular reaction mechanisms, as it allows for ready access by incoming nucleophiles.[4][5]

Predominant Reaction Mechanisms

The reactivity of the bromopentyl group is chiefly governed by two competing bimolecular reaction pathways: nucleophilic substitution (Sₙ2) and elimination (E2). Unimolecular pathways (Sₙ1 and E1) are highly disfavored due to the extreme instability of the primary carbocation that would need to form as an intermediate.[1]

Sₙ2: Bimolecular Nucleophilic Substitution

The Sₙ2 mechanism is the dominant pathway for the bromopentyl group in the presence of good nucleophiles, especially in polar aprotic solvents.[1][5] This reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the bromine atom (backside attack).[4][6] This process occurs through a trigonal bipyramidal transition state, resulting in the inversion of stereochemical configuration at the carbon center.[4][6] The rate of the Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile (Rate = k[R-Br][Nu⁻]).[6][7]

E2: Bimolecular Elimination

When the bromopentyl group is treated with a strong, sterically hindered base, the E2 elimination reaction becomes a significant competitive pathway. This mechanism is also a single, concerted process where the base abstracts a proton from the β-carbon (the carbon adjacent to the C-Br bond) at the same time the C=C double bond is formed and the bromide ion departs. For the reaction to occur efficiently, the β-hydrogen and the bromine atom must be in an anti-periplanar conformation. The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base (Rate = k[R-Br][Base]).[7]

Quantitative Data Presentation

While precise kinetic data can be highly dependent on specific reaction conditions (temperature, solvent, nucleophile), the following tables summarize established quantitative trends in reactivity relevant to the bromopentyl group.

Table 1: Relative Sₙ2 Reaction Rates for Various Alkyl Bromides

This table illustrates the profound effect of steric hindrance on the Sₙ2 reaction rate. 1-Bromopentane, as a primary halide, is significantly more reactive than its more substituted counterparts.

| Substrate (R-Br) | Structure | Relative Rate |

| Methyl bromide | CH₃Br | ~1200 |

| Ethyl bromide | CH₃CH₂Br | 40 |

| n-Propyl bromide | CH₃CH₂CH₂Br | 16 |

| Isobutyl bromide | (CH₃)₂CHCH₂Br | 1 |

| Isopropyl bromide | (CH₃)₂CHBr | 1 |

| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00004 |

| tert-Butyl bromide | (CH₃)₃CBr | ~0 (No Sₙ2) |

| Data is generalized and scaled relative to Isopropyl/Isobutyl bromide for reactions with a given nucleophile. Source: Adapted from literature data on Sₙ2 reactivity trends.[4] |

Table 2: Illustrative Relative Sₙ2 Rates for 1-Bromopentane with Different Nucleophiles

The strength of the nucleophile directly impacts the reaction rate. This illustrative data is based on typical reactivity patterns in a polar aprotic solvent like acetone.

| Nucleophile (Nu⁻) | Class | Relative Rate Constant (k_rel) |

| I⁻ | Excellent | 1.0 |

| N₃⁻ | Very Good | ~0.7 |

| CN⁻ | Good | 0.2 |

| OH⁻ | Fair | 0.01 |

| Data is illustrative for 1-bromopentane in acetone at 25°C, normalized to the rate with iodide.[1] |

Experimental Protocols

Determining the electrophilic reactivity of the bromopentyl group can be achieved through various experimental methods, from qualitative comparisons to rigorous kinetic analysis.

Protocol: Comparative Reactivity via Precipitate Formation

This method provides a rapid, semi-quantitative comparison of the Sₙ2 reactivity of different alkyl halides. The Finkelstein reaction, where a bromide is replaced by iodide in acetone, is a classic example. Sodium bromide (NaBr) is insoluble in acetone, so its formation as a precipitate provides a visual indicator of reaction progress.

Protocol: Quantitative Kinetic Analysis by Chromatography

For precise rate constant determination, a quantitative approach is necessary. This involves monitoring the concentration of reactants or products over time.

-

Reaction Setup: A solution of 1-bromopentane of a known concentration (e.g., 0.1 M) is prepared in a suitable polar aprotic solvent (e.g., acetone or DMF). A separate solution of a nucleophile (e.g., sodium azide, 0.1 M) is prepared in the same solvent.[1]

-

Initiation and Sampling: The solutions are placed in a thermostated bath to reach thermal equilibrium (e.g., 25°C). The reaction is initiated by mixing the two solutions. At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), an aliquot (e.g., 1.0 mL) is withdrawn from the reaction mixture.

-

Quenching: Each aliquot is immediately transferred to a vial containing a quenching agent (e.g., cold dilute acid or a large volume of cold solvent) to stop the reaction.

-